molecular formula C11H9NO3 B13417410 5-(Acetyloxy)-2(1H)-quinolinone

5-(Acetyloxy)-2(1H)-quinolinone

Cat. No.: B13417410
M. Wt: 203.19 g/mol
InChI Key: OINPGGFVXROONG-UHFFFAOYSA-N
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Description

5-(Acetyloxy)-2(1H)-quinolinone is a chemical compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetyloxy)-2(1H)-quinolinone typically involves the acetylation of 2(1H)-quinolinone. One common method is the reaction of 2(1H)-quinolinone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, maintaining precise temperature control, and employing efficient purification techniques such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-(Acetyloxy)-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: The acetyl group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with hydroxyl or carboxyl groups, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-(Acetyloxy)-2(1H)-quinolinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Acetyloxy)-2(1H)-quinolinone involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-quinolinone: The parent compound, which lacks the acetyl group.

    5-Hydroxy-2(1H)-quinolinone: A hydroxylated derivative with different chemical properties.

    5-Methoxy-2(1H)-quinolinone: A methoxylated derivative with potential biological activity.

Uniqueness

5-(Acetyloxy)-2(1H)-quinolinone is unique due to its acetyl group, which can influence its reactivity and biological activity. This makes it distinct from other quinolinone derivatives and potentially useful in various applications.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

(2-oxo-1H-quinolin-5-yl) acetate

InChI

InChI=1S/C11H9NO3/c1-7(13)15-10-4-2-3-9-8(10)5-6-11(14)12-9/h2-6H,1H3,(H,12,14)

InChI Key

OINPGGFVXROONG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C=CC(=O)N2

Origin of Product

United States

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